molecular formula C18H20BrClN2OS B4118094 N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea

Cat. No. B4118094
M. Wt: 427.8 g/mol
InChI Key: OITFMHMSCVOGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea, also known as Br-MCPT, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been shown to have various biological activities such as anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of the thioredoxin system, which is involved in the regulation of cellular redox balance. Thioredoxin is a small protein that plays a key role in cellular processes such as DNA synthesis, protein folding, and apoptosis. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to inhibit the activity of thioredoxin reductase, which is an enzyme that reduces oxidized thioredoxin to its active form. This inhibition leads to an accumulation of oxidized thioredoxin, which can result in oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This induction of apoptosis is believed to be due to the inhibition of the thioredoxin system and the resulting accumulation of oxidized thioredoxin. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has also been found to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to have antibacterial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in lab experiments is its selective cytotoxicity against cancer cells, which makes it a potential candidate for cancer therapy. Another advantage is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of antiviral drugs. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in more detail to better understand its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in vivo and in clinical trials. Finally, the potential of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea as a lead compound for the development of new anticancer and antiviral drugs should be explored.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have selective cytotoxicity against cancer cells, particularly breast cancer cells. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has also been found to inhibit the growth of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and HIV-1. In addition, N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2OS/c1-18(2,3)11-5-8-16(23-4)15(9-11)22-17(24)21-14-7-6-12(19)10-13(14)20/h5-10H,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFMHMSCVOGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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